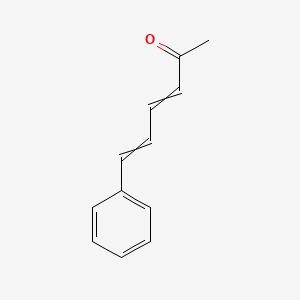

Cinnamalacetone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12O |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

6-phenylhexa-3,5-dien-2-one |

InChI |

InChI=1S/C12H12O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-10H,1H3 |

InChI Key |

PRNUCJKOERXADE-UHFFFAOYSA-N |

SMILES |

CC(=O)C=CC=CC1=CC=CC=C1 |

Canonical SMILES |

CC(=O)C=CC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cinnamalacetone via Aldol Condensation

Introduction

The Claisen-Schmidt condensation, a specific type of crossed aldol (B89426) condensation, is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds.[1] This base-catalyzed reaction joins an aldehyde or ketone with an aromatic carbonyl compound that lacks α-hydrogens, leading to the formation of α,β-unsaturated ketones.[2] A prominent example is the synthesis of cinnamalacetone and its derivative, dithis compound, from the reaction of cinnamaldehyde (B126680) and acetone (B3395972).[3] Cinnamaldehyde, which lacks α-hydrogens, cannot self-condense, making it an ideal electrophile for the enolate derived from acetone.[2] The resulting products are highly conjugated systems, a structural motif found in various functional materials and compounds of interest. This guide provides a detailed examination of the reaction mechanism, experimental protocols, and quantitative data for the synthesis of this compound and dithis compound.

Core Reaction Mechanism

The synthesis proceeds via a base-catalyzed aldol condensation mechanism. The overall reaction can lead to a mono-condensation product (this compound) or a double-condensation product (dithis compound), depending on the stoichiometry of the reactants.[2][4]

Step 1: Enolate Formation

The reaction is initiated by the deprotonation of an α-hydrogen from acetone by a base, typically sodium hydroxide (B78521) (NaOH), to form a resonance-stabilized enolate ion.[5][6] This enolate serves as the key nucleophile in the reaction.[7][5]

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Cinnamalacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamalacetone, a conjugated aromatic ketone, presents a compelling case for the study of solid-state properties, including crystal structure and polymorphism. These characteristics are critical in drug development and materials science, influencing key parameters such as solubility, bioavailability, and stability. This technical guide outlines a comprehensive approach to the crystallographic and polymorphic characterization of this compound. While specific experimental data for this compound is not extensively available in public literature, this document provides a detailed framework of the necessary experimental protocols and data analysis workflows. It serves as a methodological blueprint for researchers investigating the solid-state chemistry of this compound or similar organic molecules. The guide includes hypothetical data to illustrate the expected outcomes of such studies and showcases the use of visualization tools to represent complex relationships and workflows.

Introduction to this compound and the Importance of Solid-State Characterization

This compound, systematically known as 6-phenyl-3,5-hexadien-2-one, is an organic compound with potential applications in various fields, including as a flavoring agent and in chemical synthesis. The arrangement of molecules in the solid state, or its crystal structure, dictates its macroscopic properties. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a crucial consideration in the pharmaceutical and chemical industries. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, impacting their handling, formulation, and performance.

A thorough investigation of the crystal structure and polymorphic landscape of a compound like this compound is essential for:

-

Intellectual Property: Novel polymorphic forms can be patentable.

-

Regulatory Approval: Regulatory bodies require comprehensive characterization of the solid form of active pharmaceutical ingredients (APIs).

-

Process Control: Understanding polymorphic transitions is key to developing robust and reproducible manufacturing processes.

-

Formulation Development: The choice of polymorph affects the design and stability of the final product.

Experimental Workflow for Crystal Structure and Polymorphism Screening

A systematic approach is necessary to identify and characterize the solid forms of this compound. The following workflow outlines the key experimental stages.

Detailed Experimental Protocols

Crystallization of this compound

Objective: To produce single crystals of this compound suitable for SC-XRD and to generate different polymorphic forms.

Protocol:

-

Solvent Screening: Dissolve high-purity this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) to the point of saturation at an elevated temperature (e.g., 50 °C).

-

Cooling Crystallization: Slowly cool the saturated solutions to room temperature, and subsequently to 4 °C. Monitor for crystal formation.

-

Evaporation Crystallization: Allow the saturated solutions to evaporate slowly at different temperatures (e.g., room temperature, 4 °C).

-

Anti-Solvent Addition: Prepare a saturated solution of this compound in a good solvent. Add a miscible anti-solvent in a dropwise manner until turbidity is observed. Allow the solution to stand for crystallization.

-

Melt Crystallization: Heat this compound above its melting point and then cool it at different rates.

-

Slurry Conversion: Stir a suspension of a known crystalline form in a solvent in which it is sparingly soluble at a constant temperature for an extended period to see if it converts to a more stable form.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal of this compound.

Protocol:

-

Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

-

Data Collection: Place the goniometer on the diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern is collected on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Powder X-ray Diffraction (PXRD)

Objective: To obtain a characteristic fingerprint of a crystalline solid, identify different polymorphs, and assess phase purity.

Protocol:

-

Sample Preparation: Gently grind the crystalline sample to a fine powder. Pack the powder into a sample holder.

-

Data Collection: Place the sample in a powder diffractometer. An X-ray beam (typically Cu Kα, λ = 1.5406 Å) is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The peak positions are characteristic of the crystal lattice, and the relative intensities are determined by the arrangement of atoms within the unit cell.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To investigate the thermal behavior of this compound, including melting points, phase transitions, and decomposition.

Protocol:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

-

DSC Analysis: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Endothermic events (like melting) and exothermic events (like crystallization) are recorded.

-

TGA Analysis: Place the sample pan in the TGA instrument. Heat the sample at a constant rate (e.g., 10 °C/min) and monitor the change in mass as a function of temperature. This is used to determine thermal stability and decomposition temperatures.

Hypothetical Crystallographic and Thermal Data

In the absence of published experimental data for this compound, the following tables present hypothetical data for two imagined polymorphs, Form I and Form II, to illustrate how such data would be presented.

Table 1: Hypothetical Crystallographic Data for this compound Polymorphs

| Parameter | Form I | Form II |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pca2₁ |

| a (Å) | 10.123 | 15.456 |

| b (Å) | 8.456 | 5.678 |

| c (Å) | 12.789 | 11.234 |

| α (°) | 90 | 90 |

| β (°) | 105.3 | 90 |

| γ (°) | 90 | 90 |

| V (ų) | 1054.3 | 984.5 |

| Z | 4 | 4 |

| Calculated Density (g/cm³) | 1.152 | 1.223 |

| R-factor (%) | 4.2 | 4.8 |

Z = number of molecules per unit cell R-factor = a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data

Table 2: Hypothetical Thermal Analysis Data for this compound Polymorphs

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Decomposition Onset (°C) |

| Form I | 155.2 | 25.8 | 250 |

| Form II | 162.5 | 28.1 | 250 |

Polymorphic Relationships

The thermodynamic relationship between polymorphs can be determined using thermal analysis and solubility studies. This relationship can be either monotropic or enantiotropic.

Based on the hypothetical data in Table 2, Form II has a higher melting point and a larger enthalpy of fusion, suggesting it is the more stable form at all temperatures below the melting points. This would indicate a monotropic relationship between Form I and Form II.

Conclusion

The comprehensive solid-state characterization of this compound, as outlined in this guide, is a critical step in its potential development for various applications. By employing a systematic workflow of polymorph screening, single-crystal and powder X-ray diffraction, thermal analysis, and spectroscopy, researchers can gain a thorough understanding of its crystal structures and polymorphic behavior. This knowledge is fundamental for controlling the physical properties of the material, ensuring product quality and performance, and navigating the complexities of intellectual property and regulatory requirements. While specific experimental data for this compound remains to be published, the methodologies described herein provide a robust framework for such an investigation.

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Cinnamalacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated photophysical and photochemical properties of cinnamalacetone, also known as dithis compound (B213131) or (1E,3E,6E,8E)-1,9-diphenylnona-1,3,6,8-tetraen-5-one. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from its close structural analog, dibenzylideneacetone (B150790) (DBA), and general principles from the study of linear polyenes and dienones to present a complete picture.

Introduction

This compound is a highly conjugated organic compound, appearing as a yellow crystalline solid.[1][2] Its extended π-electron system, featuring a central ketone flanked by two styrenyl moieties, is responsible for its characteristic absorption in the near-UV and visible regions of the electromagnetic spectrum. This absorption of light initiates a cascade of photophysical and photochemical processes, making it a molecule of interest in photochemistry, materials science, and potentially in photomedicine. This guide will detail its electronic absorption properties, excited-state deactivation pathways, and the primary photochemical reactions it is expected to undergo.

Photophysical Properties

The photophysical properties of a molecule describe the processes that occur following the absorption of a photon, which do not result in a chemical change. These include electronic absorption, fluorescence, and phosphorescence.

Electronic Absorption

The UV-Visible absorption spectrum of this compound is characterized by a strong, broad absorption band in the near-UV region, attributed to a π→π* electronic transition within the conjugated system.

Table 1: Electronic Absorption Data for this compound

| Property | Value | Solvent | Notes |

| λmax (Maximum Absorption Wavelength) | ~377 nm | 95% Ethanol | The extensive conjugation shifts the absorption to longer wavelengths compared to simpler enones.[3] |

| Molar Absorptivity (ε) | Not Reported | - | Expected to be high (>25,000 M-1cm-1) due to the allowed π→π* transition. |

Luminescence Properties

Upon excitation, a molecule can deactivate by emitting light through fluorescence (from the singlet excited state) or phosphorescence (from the triplet excited state). For linear polyenes and related conjugated ketones, fluorescence is often inefficient due to rapid non-radiative decay pathways.

Table 2: Expected Luminescence Properties of this compound

| Property | Expected Value/Characteristic | Notes |

| Fluorescence Emission | Likely very weak or non-existent | Long polyenes generally exhibit low fluorescence quantum yields due to efficient photoisomerization and other non-radiative decay channels from the excited singlet state.[4] |

| Fluorescence Quantum Yield (Φf) | Expected to be very low (<0.01) | No experimental values have been reported. |

| Excited-State Lifetime (τf) | Expected to be very short (ps to ns range) | Rapid deactivation pathways would lead to a short-lived singlet excited state. |

| Phosphorescence | Not Reported | Phosphorescence from the triplet state is a possibility, but would likely be observed only at low temperatures in a rigid matrix. |

Photochemical Properties

The absorption of a photon can populate an excited electronic state with sufficient energy to overcome activation barriers for chemical reactions. For this compound, the primary anticipated photochemical reactions are photoisomerization and photodimerization.

Photoisomerization

The presence of four carbon-carbon double bonds in the polyene chain of this compound allows for the possibility of trans-cis (or E-Z) isomerization upon photoexcitation. This is a common and often highly efficient photochemical reaction for linear polyenes.[5]

-

Mechanism : Upon absorption of a photon, the π-bond order of one of the double bonds is reduced in the excited state, allowing for rotation around the carbon-carbon single bond axis. Relaxation back to the ground state can then lead to the formation of a different geometric isomer.

-

Quantum Yield (Φiso) : The quantum yield for photoisomerization has not been reported for this compound. For similar molecules, this can be a highly efficient process.

Photodimerization

Drawing a direct analogy from dibenzylideneacetone (DBA), this compound is expected to undergo a [2+2] cycloaddition reaction upon UV irradiation to form cyclobutane (B1203170) dimers.[6][7][8]

-

Mechanism : This reaction typically proceeds through the triplet excited state (T1). The triplet state of one this compound molecule reacts with a ground-state molecule to form a diradical intermediate, which then cyclizes to form a stable cyclobutane ring.[6][7]

-

Products : The photodimerization can result in a complex mixture of stereoisomers. For DBA, up to eleven different stereoisomers of the dimer have been suggested as possibilities.[6]

-

Quantum Yield (Φdimer) : The quantum yield for photodimerization has not been reported for this compound. The efficiency of this reaction is often dependent on concentration and the presence of triplet quenchers like oxygen.

Experimental Protocols

UV-Visible Absorption Spectroscopy

Objective : To determine the maximum absorption wavelength (λmax) and molar absorptivity (ε) of this compound.

Materials :

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure :

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10-4 M) in the chosen solvent.

-

From the stock solution, prepare a series of dilutions (e.g., 1 x 10-5 M, 2 x 10-5 M, 5 x 10-5 M).

-

Calibrate the spectrophotometer using a cuvette filled with the pure solvent as a blank.

-

Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 250-500 nm).

-

Identify the λmax from the spectra.

-

Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration. The slope of the resulting line will be the molar absorptivity (ε).

Fluorescence Spectroscopy

Objective : To determine the fluorescence emission spectrum and relative fluorescence quantum yield (Φf) of this compound.

Materials :

-

This compound solution (absorbance at excitation wavelength < 0.1)

-

Quantum yield standard with known Φf (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4)

-

Spectroscopic grade solvents

-

Fluorometer

Procedure :

-

Prepare a dilute solution of this compound in a suitable solvent. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Prepare a solution of the quantum yield standard in its appropriate solvent with a similar absorbance at the same excitation wavelength.

-

Record the absorption spectra of both the sample and the standard.

-

Using the fluorometer, record the fluorescence emission spectrum of the this compound solution by exciting at its λmax.

-

Under identical instrument settings (excitation wavelength, slit widths), record the fluorescence emission spectrum of the quantum yield standard.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the fluorescence quantum yield of the sample using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Photodimerization Reaction

Objective : To induce the photodimerization of this compound and monitor the reaction progress.

Materials :

-

This compound

-

An appropriate solvent (e.g., benzene, cyclohexane)

-

Quartz reaction vessel

-

UV photoreactor with a medium-pressure mercury lamp

-

Inert gas (e.g., nitrogen or argon)

-

Thin-layer chromatography (TLC) supplies

-

Rotary evaporator

Procedure :

-

Dissolve a known amount of this compound in the chosen solvent in the quartz reaction vessel. A starting concentration of 0.01-0.05 M is recommended.[6]

-

Deoxygenate the solution by bubbling with an inert gas for 20-30 minutes. Oxygen can quench the triplet excited state, inhibiting the dimerization reaction.

-

Place the reaction vessel in the photoreactor and irradiate with the UV lamp. The reaction should be cooled to prevent thermal side reactions.

-

Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or UV-Vis spectroscopy to observe the disappearance of the starting material.

-

Once the reaction has reached the desired conversion, stop the irradiation.

-

Remove the solvent using a rotary evaporator. The resulting crude product will be a mixture of unreacted starting material and photodimers.

-

The photodimers can be isolated and purified using column chromatography on silica (B1680970) gel.[6]

Visualizations

Synthesis of this compound

The synthesis of this compound is a classic example of a crossed aldol (B89426) condensation, specifically a Claisen-Schmidt condensation.

Caption: Synthesis of this compound via Claisen-Schmidt condensation.

Photochemical Reaction Pathways

Upon absorption of UV light, this compound can undergo several competing processes. The primary photochemical pathways are expected to be photoisomerization and photodimerization.

Caption: Potential photochemical pathways for this compound.

Experimental Workflow for Photodimerization Study

A typical workflow for investigating the photodimerization of this compound involves reaction setup, monitoring, and product analysis.

Caption: Workflow for this compound photodimerization experiment.

Conclusion

References

- 1. Photochemical reactivity of polyenes: from dienes to rhodopsin, from microseconds to femtoseconds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dithis compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Linear Polyenes: Models for the Spectroscopy and Photochemistry of Carotenoids [acswebcontent.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Photophysical Properties of Cinnamalacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamalacetone, more systematically known as dithis compound (B213131), is a conjugated ketone with applications in various chemical fields. While its synthesis and utility in areas such as nonlinear optics are documented, a comprehensive analysis of its fundamental photophysical properties, specifically its fluorescence quantum yield and lifetime, remains elusive in publicly available literature. This technical guide provides a detailed overview of the experimental protocols required to determine these crucial parameters. In the absence of reported data for dithis compound, this document serves as a methodological resource for researchers seeking to characterize its photophysical behavior. The guide also includes a discussion of the fluorescence properties of analogous compounds, such as chalcones, to offer a contextual framework.

Introduction to this compound (Dithis compound)

Dithis compound is synthesized via a Claisen-Schmidt condensation between cinnamaldehyde (B126680) and acetone. Its extended π-conjugation system, arising from the two cinnamyl groups attached to a central ketone, suggests the potential for interesting photophysical properties. Understanding the quantum yield and fluorescence lifetime is essential for evaluating its potential in applications such as fluorescent probes, photosensitizers, or optoelectronic materials.

Quantitative Photophysical Data

A thorough review of scientific literature did not yield specific quantitative data for the fluorescence quantum yield and lifetime of dithis compound. The following table summarizes the absence of this information.

| Photophysical Parameter | Value | Conditions |

| Fluorescence Quantum Yield (Φf) | Not Reported | - |

| Fluorescence Lifetime (τf) | Not Reported | - |

Experimental Protocols for Photophysical Characterization

To address the gap in the literature, this section provides detailed experimental methodologies for the determination of the fluorescence quantum yield and lifetime of dithis compound.

Determination of Fluorescence Quantum Yield

The relative method is most commonly employed for determining the fluorescence quantum yield. This involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Experimental Workflow for Relative Quantum Yield Measurement

Caption: Workflow for determining relative fluorescence quantum yield.

Protocol:

-

Selection of a Standard: Choose a fluorescence standard with an emission range that overlaps with the expected emission of dithis compound and is soluble in the same solvent. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φf = 0.54) or Rhodamine 6G in ethanol (B145695) (Φf = 0.95) are common standards.

-

Solvent Selection: Use a spectroscopic grade solvent in which both the sample and the standard are soluble and stable.

-

Preparation of Solutions: Prepare a series of dilute solutions of both the dithis compound sample and the fluorescence standard in the chosen solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorbance spectra of all solutions using a spectrophotometer.

-

Fluorescence Measurement:

-

Set the excitation wavelength (λex) to a value where both the sample and standard have significant absorbance.

-

Record the fluorescence emission spectra for all solutions using a spectrofluorometer. Ensure identical experimental settings (e.g., excitation and emission slit widths) for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

The quantum yield of the sample (Φf_sample) is calculated using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

where:

-

Φf_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

-

Determination of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the nanosecond to picosecond range.

Experimental Workflow for TCSPC Measurement

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Protocol:

-

Instrumentation: A TCSPC system typically consists of a high-repetition-rate pulsed light source (e.g., a picosecond diode laser or a Ti:Sapphire laser), a sample holder, emission optics, a monochromator, a single-photon sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of dithis compound in a suitable solvent. The concentration should be low enough to avoid aggregation and re-absorption.

-

Instrument Response Function (IRF) Measurement: Record the instrument's response by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the fluorescent sample. This measures the temporal profile of the excitation pulse as detected by the system.

-

Fluorescence Decay Measurement:

-

Excite the sample with the pulsed light source at an appropriate wavelength.

-

Collect the emitted photons at the wavelength of maximum fluorescence emission.

-

The TCSPC electronics measure the time difference between the excitation pulse and the arrival of each detected photon. A histogram of these time differences is built up over many excitation cycles, representing the fluorescence decay profile.

-

-

Data Analysis:

-

The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

-

Use deconvolution software to fit the experimental decay data to one or more exponential decay functions. The fitting process yields the fluorescence lifetime(s) (τf). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I₀ * exp(-t / τf)

where I₀ is the intensity at time zero.

-

Photophysical Properties of Analogous Compounds: Chalcones

In the absence of data for dithis compound, examining the photophysical properties of structurally related chalcones can provide valuable insights. Chalcones (1,3-diaryl-2-propen-1-ones) are known to exhibit fluorescence, often with properties that are highly sensitive to their substitution pattern and solvent environment.

-

Fluorescence Emission: Chalcone (B49325) derivatives often display emission in the blue to green region of the spectrum. The presence of electron-donating and electron-withdrawing groups can lead to intramolecular charge transfer (ICT) states, resulting in red-shifted emission and increased Stokes shifts.

-

Quantum Yields: The fluorescence quantum yields of chalcones are generally modest and can vary significantly depending on the specific substituents and the polarity of the solvent.

-

Fluorescence Lifetimes: The fluorescence lifetimes of chalcones are typically in the nanosecond range.

The extended conjugation in dithis compound compared to simple chalcones might be expected to lead to a red-shift in both its absorption and emission spectra. However, the presence of the central carbonyl group and the potential for various conformational isomers could lead to complex photophysical behavior, including the possibility of low fluorescence quantum yield due to efficient non-radiative decay pathways.

Conclusion

While specific experimental data on the quantum yield and fluorescence lifetime of this compound (dithis compound) are not currently available in the scientific literature, this guide provides the necessary theoretical framework and detailed experimental protocols for their determination. By following the outlined procedures for relative quantum yield measurement and time-correlated single photon counting, researchers can effectively characterize the photophysical properties of this and other novel compounds. The study of analogous chalcone structures suggests that dithis compound likely possesses interesting, though potentially complex, fluorescence characteristics that warrant experimental investigation. The methodologies presented here are fundamental for any research or development effort aiming to utilize the potential photophysical properties of dithis compound.

Solubility Profile of Cinnamalacetone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamalacetone, also known as benzalacetone or 4-phenyl-3-buten-2-one, is an organic compound with applications in various fields, including as a flavoring agent and in the synthesis of pharmaceuticals. A thorough understanding of its solubility in different organic solvents is crucial for its application in synthesis, formulation, and purification processes. This technical guide provides a summary of the available solubility data for this compound, a detailed experimental protocol for its solubility determination, and a visual representation of the experimental workflow.

Solubility Data

The solubility of this compound varies across different organic solvents, largely dictated by the principle of "like dissolves like." As a molecule with both polar (carbonyl group) and nonpolar (phenyl ring, hydrocarbon chain) characteristics, its solubility is favored in solvents with similar properties. The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Chemical Formula | Polarity | Solubility ( g/100 mL) | Qualitative Solubility |

| Alcohols | ||||

| Ethanol | C₂H₅OH | Polar Protic | ~0.83 | Freely Soluble[1] |

| Ethers | ||||

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | ~1.0 | Freely Soluble[1] |

| Halogenated Solvents | ||||

| Chloroform (B151607) | CHCl₃ | Polar Aprotic | ~0.25 | Freely Soluble[1] |

| Aromatic Hydrocarbons | ||||

| Benzene | C₆H₆ | Nonpolar | - | Freely Soluble[1] |

| Aliphatic Hydrocarbons | ||||

| Petroleum Ether | - | Nonpolar | - | Very Slightly Soluble[1] |

| Aqueous Solvents | ||||

| Water | H₂O | Polar Protic | Insoluble | Very Slightly Soluble[1] |

Note: The quantitative data for ethanol, diethyl ether, and chloroform are calculated from the reported values of "1g in 120ml," "1g in 100ml," and "1g in 400ml" respectively[1]. The temperature for these measurements was not specified but is assumed to be ambient room temperature.

Experimental Protocol: Determination of this compound Solubility

The following protocol details the widely accepted "saturation shake-flask" method for determining the equilibrium solubility of a solid compound like this compound in a given solvent.

1. Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature.

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Measure the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., by measuring absorbance at a specific wavelength for UV-Vis or by integrating the peak area in an HPLC chromatogram).

-

Calculate the solubility of this compound in the original undiluted solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).

-

-

Data Reporting:

-

Report the average solubility value and the standard deviation from replicate experiments.

-

Clearly state the solvent used and the temperature at which the solubility was determined.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Cinnamalacetone using Thermogravimetric Analysis (TGA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of cinnamalacetone as determined by Thermogravimetric Analysis (TGA). Due to the limited availability of direct TGA studies on this compound in publicly accessible literature, this guide synthesizes information from the analysis of structurally related compounds, namely chalcones and cinnamaldehyde (B126680), to provide an inferred but scientifically grounded assessment. This document offers detailed experimental protocols, data presentation in a structured format, and visualizations of the experimental workflow and potential decomposition pathways to aid researchers in their studies.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a powerful analytical technique used to measure changes in the physical and chemical properties of materials as a function of increasing temperature with constant heating rate or as a function of time with constant temperature and/or constant mass loss.[1] It provides valuable information about the thermal stability of a material, its compositional properties, and the kinetics of its decomposition.[2] The output of a TGA experiment is a thermogram, which plots the mass of a sample against temperature or time. The first derivative of this curve, the Derivative Thermogram (DTG), illustrates the rate of mass loss, with peaks indicating the temperatures at which the most significant thermal events occur.

Inferred Thermal Properties of this compound

This compound, a member of the chalcone (B49325) family of compounds, is an α,β-unsaturated ketone. Its thermal behavior is expected to be analogous to other chalcones and related unsaturated aldehydes.

Thermal Stability: Studies on various chalcone derivatives indicate that their thermal stability is influenced by the presence and position of different substituent groups on their aromatic rings.[3][4] In an inert atmosphere, such as nitrogen, the decomposition of this compound is anticipated to proceed through pyrolytic mechanisms, involving the cleavage of chemical bonds at elevated temperatures.

Decomposition Profile: In an inert atmosphere, a multi-stage decomposition is possible, though a single, primary decomposition event is also common for similar organic molecules.[5] The process would likely involve the fragmentation of the molecule into smaller volatile compounds.

Under an oxidizing atmosphere (e.g., air), the decomposition is expected to be more complex and to occur at lower temperatures. The presence of oxygen facilitates oxidative degradation, leading to the formation of a different set of decomposition products.[6][7] Research on cinnamaldehyde has shown its susceptibility to oxidation at elevated temperatures, a behavior that this compound is likely to share.[6][8]

Data Presentation: Inferred TGA Data for this compound

The following table summarizes the expected quantitative data from a TGA analysis of this compound under both inert and oxidizing conditions. This data is inferred from studies on structurally similar compounds and should be validated experimentally.

| Thermal Parameter | Inert Atmosphere (Nitrogen) | Oxidizing Atmosphere (Air) | Inferred From |

| Onset Decomposition Temperature (Tonset) | 200 - 240 °C | 180 - 220 °C | [3][5][6] |

| Peak Decomposition Temperature (Tpeak) | 280 - 330 °C | 250 - 300 °C | [3][5][6] |

| Mass Loss in Primary Decomposition Stage | 75 - 90 % | 80 - 95 % | [5] |

| Final Residue at 600 °C | < 10 % (char) | < 1 % (ash) | [5] |

Experimental Protocols

A detailed methodology for conducting a TGA of this compound is provided below.

Objective: To determine the thermal stability and decomposition characteristics of a this compound sample.

Instrumentation:

-

A calibrated Thermogravimetric Analyzer.

-

High-precision analytical balance.

-

Standard TGA sample pans (e.g., alumina, platinum).

-

High-purity nitrogen and dry air gas cylinders with regulators.

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is in a fine, homogenous powder form.

-

Tare a clean, empty TGA pan.

-

Accurately weigh 5–10 mg of the this compound sample into the tared pan.

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Select the desired atmosphere (nitrogen or air) and set the gas flow rate to a constant 50 mL/min.

-

Purge the furnace with the selected gas for at least 20 minutes prior to starting the analysis to ensure a stable atmosphere.

-

-

Thermal Method:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.[5]

-

-

Data Acquisition:

-

Continuously record the sample mass as a function of temperature.

-

Generate the TGA (mass vs. temperature) and DTG ( dm/dt vs. temperature) curves.

-

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition (Tonset) and the percentage mass loss at various temperature points.

-

From the DTG curve, identify the peak decomposition temperature(s) (Tpeak).

-

Calculate the final residue percentage.

-

Mandatory Visualization

Caption: A logical workflow for the TGA of this compound.

Caption: Generalized decomposition pathways for this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Studies on chalcone derivatives: complex formation, thermal behavior, stability constant and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repositorio.unesp.br [repositorio.unesp.br]

- 6. Characteristics and hazards of the cinnamaldehyde oxidation process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characteristics and hazards of the cinnamaldehyde oxidation process - RSC Advances (RSC Publishing) [pubs.rsc.org]

Unveiling the Redox Landscape of Cinnamalacetone: An In-depth Technical Guide to its Electrochemical Properties and Cyclic Voltammetry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of cinnamalacetone, a chalcone (B49325) derivative of significant interest. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates from the well-documented electrochemical behavior of the broader chalcone class of compounds. The guide details the expected redox behavior, presents illustrative quantitative data from related chalcone derivatives, and provides a thorough experimental protocol for conducting cyclic voltammetry studies.

Introduction to the Electrochemical Behavior of Chalcones

Chalcones, including this compound, are characterized by an α,β-unsaturated carbonyl system that serves as the primary site for electrochemical activity. The conjugated system of two aromatic rings linked by a three-carbon bridge allows for the delocalization of electrons, making these molecules susceptible to both reduction and oxidation processes.

The electrochemical behavior of chalcones is predominantly governed by the reduction of the α,β-unsaturated ketone. This process typically occurs in a stepwise manner, often involving the formation of a radical anion intermediate. The stability and subsequent reactions of this intermediate are highly dependent on the solvent, the pH of the medium, and the nature of substituents on the aromatic rings. Oxidation of the chalcone moiety can also be observed, though it often occurs at higher potentials and may be irreversible.

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to probe these redox processes.[1][2] By scanning the potential of an electrode and measuring the resulting current, CV provides valuable insights into the reduction and oxidation potentials, the reversibility of electron transfer reactions, and the kinetics of the processes.[2]

Quantitative Data Presentation

Due to the absence of specific cyclic voltammetry data for this compound in the reviewed literature, the following table summarizes representative electrochemical data for other chalcone derivatives. This data is intended to provide a comparative framework for the expected redox behavior of this compound. The experiments are typically performed in an organic solvent with a supporting electrolyte.

| Chalcone Derivative | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) | ΔEp (mV) | Scan Rate (mV/s) | Solvent/Electrolyte | Reference Electrode | Notes |

| (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | ~+0.9 | - | - | 100 | Britton-Robinson buffer (pH 4) | Ag/AgCl | Irreversible oxidation |

| Bis-chalcone (P1) | -0.20 | - | - | 100 | 0.1 M LiClO4/ACN | Ag/AgCl | First cycle oxidation peak |

| Bis-chalcone (P2, with NO2 group) | -0.47 | - | - | 100 | 0.1 M LiClO4/ACN | Ag/AgCl | First cycle oxidation peak |

Note: The potentials are highly dependent on the experimental conditions, including the solvent, supporting electrolyte, pH (in aqueous or protic media), and the reference electrode used.

Experimental Protocols

This section details a generalized experimental protocol for conducting cyclic voltammetry on a chalcone derivative like this compound.

Materials and Reagents

-

Analyte: this compound (or other chalcone derivative) of high purity.

-

Solvent: A suitable aprotic solvent such as acetonitrile (B52724) (ACN), dimethylformamide (DMF), or dichloromethane (B109758) (DCM). The solvent must be of high purity and dried to minimize water content.

-

Supporting Electrolyte: A salt to increase the conductivity of the solution, which is electrochemically inert within the potential window of the experiment.[1] Common choices include tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6), tetrabutylammonium perchlorate (B79767) (TBAP), or lithium perchlorate (LiClO4).[1] The concentration is typically in the range of 0.1 M.

-

Working Electrode: A glassy carbon electrode (GCE) is commonly used for studying organic compounds. Other options include platinum or gold electrodes.

-

Reference Electrode: A stable reference electrode is crucial for accurate potential measurements. A silver/silver chloride (Ag/AgCl) or a saturated calomel (B162337) electrode (SCE) is typically used.

-

Counter Electrode (Auxiliary Electrode): A platinum wire or a graphite (B72142) rod is used to complete the electrical circuit.

-

Inert Gas: High-purity nitrogen or argon gas for deoxygenating the solution.

Instrumentation

-

Potentiostat/Galvanostat: An instrument capable of applying a controlled potential to the working electrode and measuring the resulting current.

-

Electrochemical Cell: A three-electrode cell designed to hold the analyte solution and the electrodes.

Experimental Procedure

-

Electrode Preparation:

-

Polish the working electrode (e.g., GCE) with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

-

Sonnicate the electrode in the solvent for a few minutes to remove any remaining polishing material.

-

Dry the electrode under a stream of inert gas.

-

-

Solution Preparation:

-

Prepare a stock solution of the this compound in the chosen solvent (e.g., 1-10 mM).

-

In the electrochemical cell, add a measured volume of the solvent and the supporting electrolyte to achieve the desired concentration (e.g., 0.1 M).

-

Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15-20 minutes. Oxygen is electroactive and can interfere with the measurements.

-

-

Cyclic Voltammetry Measurement:

-

Assemble the three-electrode system in the electrochemical cell, ensuring the tip of the reference electrode is close to the working electrode.

-

Connect the electrodes to the potentiostat.

-

Maintain a gentle stream of inert gas over the solution surface during the experiment to prevent oxygen from re-entering.

-

Set the parameters on the potentiostat software:

-

Initial Potential: A potential where no faradaic reaction occurs.

-

Vertex Potentials (Switching Potentials): The potential limits of the scan. These should be set to encompass the expected redox events. For chalcones, a wide range might be initially scanned (e.g., from +1.5 V to -2.0 V vs. Ag/AgCl).

-

Scan Rate: The speed at which the potential is swept (e.g., 100 mV/s). A range of scan rates should be investigated to study the kinetics of the electron transfer.

-

Number of Cycles: Typically 1 to 3 cycles are sufficient to observe the primary redox events.

-

-

Initiate the scan and record the cyclic voltammogram (a plot of current vs. potential).

-

-

Data Analysis:

-

Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

-

Measure the peak currents (ipa and ipc).

-

Calculate the peak potential separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

Analyze the effect of scan rate on the peak currents and potentials to gain insights into the reaction mechanism (e.g., diffusion-controlled vs. adsorption-controlled processes).

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for cyclic voltammetry of this compound.

Plausible Electrochemical Reduction Pathway of a Chalcone

Caption: Generalized electrochemical reduction pathway for a chalcone derivative.

Conclusion

This technical guide provides a foundational understanding of the electrochemical properties of this compound, framed within the context of the broader chalcone family. The provided experimental protocol offers a robust starting point for researchers aiming to investigate the specific redox characteristics of this and related compounds. The visualizations of the experimental workflow and a plausible reduction mechanism serve to clarify the key processes involved. Future experimental work is necessary to elucidate the precise quantitative electrochemical parameters of this compound, which will be invaluable for its application in drug development and other scientific fields.

References

Theoretical Investigation of Cinnamalacetone's Molecular Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamalacetone, with the systematic name (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one, is a conjugated system whose electronic and structural properties are of significant interest for applications in nonlinear optics and as a scaffold in medicinal chemistry.[1] Theoretical investigations, using quantum chemical calculations, provide a powerful, non-experimental means to understand the intricate relationship between its structure and function at a molecular level.

Computational methods allow for the precise determination of molecular geometry, the analysis of frontier molecular orbitals (HOMO and LUMO), and the prediction of vibrational spectra, which are essential for characterizing the molecule's reactivity and kinetic stability.

Methodologies for Theoretical Investigation

A robust theoretical investigation of this compound's molecular structure involves a multi-step computational workflow. The primary method of choice for molecules of this size is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy.[2]

Geometry Optimization

The initial and most critical step is the geometry optimization of the this compound molecule.[3] This process computationally determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface.

Protocol:

-

Initial Structure Creation: An initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).

-

Selection of Theoretical Method:

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[4][5]

-

Basis Set: The 6-31G(d,p) or a more extensive basis set like 6-311++G(d,p) is selected. The "d,p" indicates the addition of polarization functions on heavy atoms and hydrogen, respectively, which is crucial for accurately describing bonding environments.[6]

-

-

Optimization Calculation: The geometry optimization is performed using a quantum chemistry software package (e.g., Gaussian, ORCA). The calculation iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.

-

Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.[7]

Electronic Property Analysis

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and charge distribution.

Protocol:

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are calculated.[8]

-

EHOMO relates to the molecule's ability to donate electrons (nucleophilicity).

-

ELUMO relates to the molecule's ability to accept electrons (electrophilicity).

-

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable and more reactive.[9]

-

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the charge distribution on the molecule's surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are crucial for predicting intermolecular interactions.

Vibrational Spectra Analysis

The results of the frequency calculation are used to predict the infrared (IR) and Raman spectra.

Protocol:

-

Frequency Calculation: As performed in the geometry optimization validation, this calculation yields the harmonic vibrational frequencies.

-

Spectral Assignment: Each calculated vibrational mode is assigned to a specific type of molecular motion (e.g., C=O stretch, C=C stretch, C-H bend). This theoretical spectrum can be compared with experimental data to confirm the structure.

-

Scaling: Calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity. They are typically corrected by applying a scaling factor specific to the theoretical method used (e.g., ~0.96 for B3LYP/6-31G(d,p)).[10]

Data Presentation

The quantitative results from these theoretical investigations are best summarized in tables for clarity and comparative analysis.

Molecular Geometry

The optimized geometric parameters define the molecule's 3D structure. The following table outlines the expected format for presenting these results. Note: A complete set of optimized coordinates for this compound from a high-level DFT calculation is not available in the cited literature; this table serves as a template.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C=O | Value from DFT output |

| C=C (conjugated) | Value from DFT output | |

| C-C (single) | Value from DFT output | |

| C-H (aromatic) | Value from DFT output | |

| Bond Angles | C-C(=O)-C | Value from DFT output |

| C=C-C | Value from DFT output | |

| Dihedral Angles | O=C-C=C | Value from DFT output |

Electronic and Global Reactivity Descriptors

Electronic properties provide insight into the molecule's stability and reactivity. The data below includes values from a semi-empirical (AM1) calculation, which is a lower level of theory. High-level DFT calculations would provide more accurate values for HOMO/LUMO energies.

| Parameter | Symbol | Value | Unit |

| Total Energy | Etotal | -75042 | kcal/mol |

| Dipole Moment | µ | 3.64669 | Debye |

| HOMO Energy | EHOMO | Value from DFT output | eV |

| LUMO Energy | ELUMO | Value from DFT output | eV |

| HOMO-LUMO Gap | ΔE | Value from DFT output | eV |

Data from a semi-empirical AM1 geometry optimization.[1]

Calculated Vibrational Frequencies

A theoretical vibrational analysis predicts the key stretching and bending modes. Note: The following table is a template, as a complete calculated vibrational spectrum for this compound was not found in the searched literature.

| Mode No. | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | IR Intensity | Assignment |

| # | Value from DFT output | Scaled value | Value | C=O Stretch |

| # | Value from DFT output | Scaled value | Value | C=C Symmetric Stretch |

| # | Value from DFT output | Scaled value | Value | C=C Asymmetric Stretch |

| # | Value from DFT output | Scaled value | Value | C-H Aromatic Stretch |

| # | Value from DFT output | Scaled value | Value | C-H Bend |

Visualizations

Diagrams are essential for representing complex workflows and relationships in computational chemistry.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. researchgate.net [researchgate.net]

- 3. iris.unito.it [iris.unito.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. explorationpub.com [explorationpub.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 10. comporgchem.com [comporgchem.com]

Methodological & Application

Synthesis and Biological Evaluation of Cinnamalacetone Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of cinnamalacetone derivatives and their subsequent biological evaluation for anticancer, antioxidant, and anti-inflammatory activities. The synthesis primarily employs the Claisen-Schmidt condensation, a versatile and efficient method for forming carbon-carbon bonds. The biological assays described herein are standard colorimetric methods widely used in drug discovery and development for preliminary screening of compound libraries.

Data Presentation

The following tables summarize representative quantitative data for the biological activities of various this compound and structurally related derivatives. These values are indicative and may vary based on specific experimental conditions.

Table 1: Anticancer Activity of this compound and Related Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Cinnamaldehyde (B126680) | MCF-7 (Breast) | 140 | [1] |

| Cinnamaldehyde | HeLa (Cervical) | - | [2] |

| 4-Hydroxy-cinnamaldehyde | Various | Generally more active than cinnamaldehyde | [2] |

| 4-Methoxy-cinnamaldehyde | Various | Generally more active than cinnamaldehyde | [2] |

| Chalcone | MCF-7 (Breast) | 3.0 - 4.0 | [2] |

| 2',5'-Dimethoxy-2-hydroxychalcone | HeLa (Cervical) | Low IC₅₀ | [3] |

| 4'-Chloro-2'-hydroxychalcone | HeLa (Cervical) | Low IC₅₀ | [3] |

Table 2: Antioxidant Activity of this compound and Related Derivatives (DPPH Radical Scavenging Assay)

| Compound | IC₅₀ (µg/mL) | Reference |

| Cinnamaldehyde | 95.38 | [4] |

| Cinnamic Acid | Lower than Cinnamaldehyde | [4] |

| Methyl Cinnamate | Lower than Cinnamaldehyde | [4] |

| Clove Extract | ~15 | [5] |

| Cinnamon Extract | ~18 | [5] |

| Sumac Extract | ~15 | [5] |

| Turmeric Extract | ~16 | [5] |

Table 3: Anti-inflammatory Activity of this compound and Related Derivatives (Nitric Oxide Inhibition in RAW 264.7 Cells)

| Compound | IC₅₀ (µM) | Reference |

| 2'-Hydroxycinnamaldehyde | 8 | [1] |

| 2',3',5,7-Tetrahydroxyflavone | 19.7 | [6] |

| 3',4',5,7-Tetrahydroxyflavone (Luteolin) | 17.1 | [6] |

| Eurycomanone | 94.17 | [7] |

| Fargesin | 173.5 | [7] |

Experimental Protocols

I. Synthesis of this compound Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol (B89426) condensation between an aromatic aldehyde (lacking α-hydrogens) and a ketone.[8][9] This reaction is typically base-catalyzed and provides an efficient route to α,β-unsaturated ketones.

A. General Protocol for Substituted this compound Derivatives (Conventional Heating)

This protocol can be adapted for various substituted cinnamaldehydes and ketones.

Materials:

-

Substituted Cinnamaldehyde (e.g., 4-methoxycinnamaldehyde, 4-chlorocinnamaldehyde, 3-nitrocinnamaldehyde) (1.0 eq)

-

Acetone (B3395972) (1.5 eq)

-

Ethanol (B145695) (95%)

-

Sodium Hydroxide (NaOH) solution (10% w/v in water)

-

Glacial Acetic Acid

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve the substituted cinnamaldehyde (1.0 eq) in ethanol.

-

Add acetone (1.5 eq) to the solution and stir at room temperature for 10 minutes.

-

Slowly add the 10% NaOH solution dropwise to the reaction mixture while stirring.

-

After the addition is complete, continue stirring at room temperature for 2-4 hours or heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture in an ice bath.

-

Neutralize the mixture by slowly adding glacial acetic acid until the solution is acidic to litmus (B1172312) paper.

-

A precipitate of the this compound derivative should form. If no precipitate forms, add cold water to induce precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water to remove any remaining salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water) to obtain the pure this compound derivative.

-

Dry the purified crystals in a desiccator.

-

Characterize the product by determining its melting point and using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR).

B. Microwave-Assisted Synthesis of this compound Derivatives

Microwave irradiation can significantly reduce reaction times and improve yields.

Materials:

-

Substituted Cinnamaldehyde (1.0 eq)

-

Acetone (10-15 eq)

-

Sodium Hydroxide (NaOH)

-

Microwave reactor vials

-

Microwave synthesizer

Procedure:

-

In a microwave reactor vial, dissolve the substituted cinnamaldehyde (1.0 eq) in a large excess of acetone.

-

Add a catalytic amount of solid NaOH.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short period (e.g., 5-15 minutes).

-

After the reaction, cool the vial to room temperature.

-

Work-up the reaction mixture as described in the conventional protocol (neutralization, precipitation, filtration, and recrystallization).

Experimental Workflow for Synthesis

References

- 1. Inhibitory effect of 2'-hydroxycinnamaldehyde on nitric oxide production through inhibition of NF-kappa B activation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 8. Chalcone Synthesis by Green Claisen-Schmidt Reaction in Cationic and Nonionic Micellar Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cinnamalacetone and its Derivatives as Fluorescent Probes for Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamalacetone, a member of the chalcone (B49325) family, and its derivatives are emerging as versatile fluorescent probes for the detection of various metal ions.[1] Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This conjugated π-system is responsible for their inherent photophysical properties.[1][2] By incorporating specific metal ion binding sites (receptor moieties) into the chalcone framework, researchers have developed highly selective and sensitive fluorescent sensors.[3][4] These probes operate on various signaling mechanisms, including chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and fluorescence quenching, enabling the detection of physiologically and environmentally important metal ions.[5][6][7]

The structural simplicity and ease of synthesis of chalcone derivatives make them attractive candidates for developing novel chemosensors.[1] Modifications to the aromatic rings with electron-donating or electron-accepting groups can tune the probe's sensitivity and selectivity for target metal ions.[1] This document provides an overview of the application of this compound-like chalcone derivatives as fluorescent probes, summarizes their performance, and offers detailed protocols for their use.

Mechanism of Action: Signaling Pathways

The detection of metal ions by chalcone-based fluorescent probes typically involves one of several photophysical mechanisms upon coordination of the metal ion.

-

Chelation-Enhanced Fluorescence (CHEF): In the free state, the probe may exhibit weak fluorescence due to processes like photoinduced electron transfer (PET) from a donor part of the molecule to the fluorophore. Upon binding a metal ion, this PET process is inhibited, leading to a significant "turn-on" fluorescence response.[8]

-

Fluorescence Quenching: The coordination of a metal ion, particularly a paramagnetic species like Cu²⁺ or Fe³⁺, can lead to a "turn-off" response.[3][9][10] This quenching can occur through several pathways, including energy transfer or electron transfer from the excited fluorophore to the metal ion, forming a non-fluorescent ground-state complex.[11][12]

-

Intramolecular Charge Transfer (ICT): Chalcones often possess donor and acceptor groups separated by a π-conjugated system.[2] Metal ion binding can alter the electronic distribution within the molecule, modifying the ICT process and resulting in a shift in the emission wavelength or a change in fluorescence intensity.

These mechanisms allow for the design of probes that can selectively signal the presence of specific metal ions through observable changes in their fluorescence properties.

Diagrams of Signaling and Experimental Workflow

Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.

Caption: Fluorescence Quenching signaling pathway.

Caption: General experimental workflow for metal ion detection.

Quantitative Data Summary

The following tables summarize the performance of various chalcone-based fluorescent probes for metal ion detection as reported in the literature.

Table 1: Performance of Chalcone-Based Probes for Cu²⁺ Detection

| Probe Description | Limit of Detection (LOD) | Association Constant (Kₐ) | Stoichiometry (Probe:Metal) | Reference |

| Chalcone with di-(2-picolyl)amine (DPA) receptor | Below micromolar | > 10⁶ M⁻¹ | - | [3][4] |

| Chalcone derivative | 1.919 x 10⁻⁷ M | - | 1:1 | [1] |

| Chalcone-1,2,3-triazole hybrid (ortho isomer) | 3.19 µM | - | 1:1 | [13] |

| Chalcone-1,2,3-triazole hybrid (meta isomer) | 2.30 µM | - | 1:1 | [13] |

| Chalcone-1,2,3-triazole hybrid (para isomer) | 1.17 µM | - | 1:1 | [13] |

Table 2: Performance of Chalcone-Based Probes for Other Metal Ions

| Probe Description | Target Ion | Limit of Detection (LOD) | Notes | Reference |

| Chalcone-1,2,3-triazole hybrid (ortho isomer) | Co²⁺ | 1.64 µM | - | [13] |

| Chalcone-1,2,3-triazole hybrid (meta isomer) | Co²⁺ | 2.08 µM | - | [13] |

| Chalcone-1,2,3-triazole hybrid (para isomer) | Co²⁺ | 1.81 µM | - | [13] |

| Imidazolyl-phenolic probe | Al³⁺ | 1.07 µmol L⁻¹ | Emission quenching and new band appearance | [9] |

| Imidazolyl-phenolic probe | Cr³⁺ | 3.21 µmol L⁻¹ | Emission quenching and new band appearance | [9] |

| Imidazolyl-phenolic probe | Fe³⁺ | 3.50 µmol L⁻¹ | Emission quenching and new band appearance | [9] |

| Rhodamine-Cinnamaldehyde Derivative | Zn²⁺ | - | "Turn-On" fluorescence and colorimetric response | [14] |

| Metal Organic Framework (MOF) | Al³⁺ | 95 nM | Turn-on green fluorescence | [12] |

| Metal Organic Framework (MOF) | Fe³⁺ | 33 nM | Turn-off fluorescence quenching | [12] |

Experimental Protocols

The following are generalized protocols based on methodologies reported for chalcone-based fluorescent sensors.[3][9][13]

Protocol 1: Synthesis of a Chalcone-Based Probe

This protocol provides a general procedure for the synthesis of chalcone derivatives, which often involves a Claisen-Schmidt condensation.

Materials:

-

Substituted acetophenone (B1666503)

-

Substituted benzaldehyde (B42025)

-

Ethanol or Methanol

-

Aqueous solution of a base (e.g., NaOH, KOH) or an organic base (e.g., piperidine)

-

Stirring plate and magnetic stir bar

-

Round-bottom flask

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve Reactants: In a round-bottom flask, dissolve equimolar amounts of the substituted acetophenone and the substituted benzaldehyde in ethanol.

-

Cool the Mixture: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with constant stirring.

-

Catalyst Addition: Slowly add the basic catalyst (e.g., aqueous NaOH or piperidine) dropwise to the cooled mixture. The reaction is often exothermic.

-

Reaction: Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Precipitation: Once the reaction is complete, pour the reaction mixture into cold water or an acidic solution to precipitate the chalcone product.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining base. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[13]

-

Characterization: Confirm the structure and purity of the synthesized probe using techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[13]

Protocol 2: Spectroscopic Analysis of Metal Ion Sensing

This protocol details the steps for evaluating the sensing properties of the chalcone probe using UV-Vis absorption and fluorescence spectroscopy.

Materials:

-

Synthesized chalcone probe

-

Stock solutions of various metal perchlorates or nitrates in a suitable solvent (e.g., deionized water, ethanol)

-

Spectroscopic grade solvent (e.g., acetonitrile, ethanol/water mixture)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare Probe Stock Solution: Prepare a stock solution of the chalcone probe (e.g., 1 mM) in the chosen spectroscopic solvent.

-

Prepare Metal Ion Stock Solutions: Prepare stock solutions of the metal ions to be tested (e.g., 10 mM) in the same or a miscible solvent.

-

UV-Vis Titration: a. Place a fixed volume of the probe solution (e.g., to a final concentration of 10-20 µM) into a quartz cuvette. b. Record the initial UV-Vis absorption spectrum. c. Sequentially add small aliquots of a specific metal ion stock solution to the cuvette. d. Record the absorption spectrum after each addition, ensuring complete mixing. Observe any changes in the absorption maxima (hypsochromic or bathochromic shifts).[3]

-

Fluorescence Titration: a. Place a fixed volume of the probe solution (e.g., to a final concentration of 1-10 µM) into a quartz cuvette. b. Record the initial fluorescence emission spectrum by exciting at the appropriate wavelength (determined from the absorption spectrum). c. Sequentially add small aliquots of the metal ion stock solution to the cuvette. d. Record the emission spectrum after each addition. Observe changes in fluorescence intensity (enhancement or quenching) and any shifts in the emission wavelength.[1]

-

Selectivity and Competition Experiment: a. Record the fluorescence spectrum of the probe solution. b. Record the spectrum after the addition of the target metal ion. c. To this solution, add aliquots of other potentially interfering metal ions and record the spectra to see if they disrupt the probe-target metal interaction. d. Alternatively, mix the probe with a solution containing the target ion and an excess of competing ions and record the fluorescence response.[1]

-

Determination of Limit of Detection (LOD): a. Record the fluorescence intensity of the probe in the absence of the metal ion (blank) multiple times (e.g., n=10) and calculate the standard deviation (σ). b. Plot the fluorescence intensity as a function of the target metal ion concentration in the low concentration range. c. The LOD is calculated using the formula: LOD = 3σ / k, where 'k' is the slope of the linear calibration curve.[1]

-

Determination of Stoichiometry (Job's Plot): a. Prepare a series of solutions with varying mole fractions of the probe and the target metal ion, while keeping the total molar concentration constant. b. Measure the fluorescence intensity for each solution. c. Plot the change in fluorescence intensity against the mole fraction of the probe. The mole fraction at which the maximum intensity change is observed indicates the binding stoichiometry (e.g., a maximum at 0.5 indicates a 1:1 complex).[14]

References

- 1. A Review on Metal Ion Sensors Derived from Chalcone Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) A Review on Metal Ion Sensors Derived from Chalcone Precursor (2022) | P. Mahesha | 22 Citations [scispace.com]

- 3. novaresearch.unl.pt [novaresearch.unl.pt]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 6. ngmc.org [ngmc.org]

- 7. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. The fluorescence regulation mechanism of the paramagnetic metal in a biological HNO sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Highly selective fluorescent turn-on–off sensing of OH−, Al3+ and Fe3+ ions by tuning ESIPT in metal organic frameworks and mitochondria targeted bio-imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective metal ion recognition via positional isomers: fluorescent chalcone-1,2,3-triazole hybrids for Co( ii ) and Cu( ii ) detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02187A [pubs.rsc.org]

- 14. "Turn-On" Fluorescent and Colorimetric Detection of Zn2+ Ions by Rhodamine-Cinnamaldehyde Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Cinnamalacetone in Organic Light-Emitting Diodes (OLEDs): A Theoretical Exploration

Disclaimer: The application of cinnamalacetone as a material in organic light-emitting diodes (OLEDs) is not documented in the current scientific literature. The following application notes and protocols are of a hypothetical nature , intended to provide a theoretical framework for researchers and scientists interested in exploring the potential of novel conjugated molecules in optoelectronic devices. The proposed data and experimental procedures are based on the known properties of structurally similar organic materials used in OLEDs.

Introduction